1,4,7-Triazecane

Overview

Description

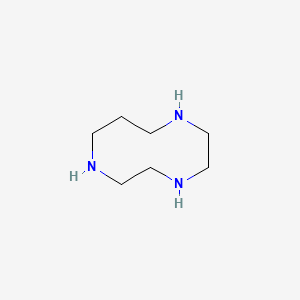

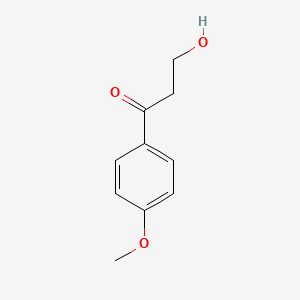

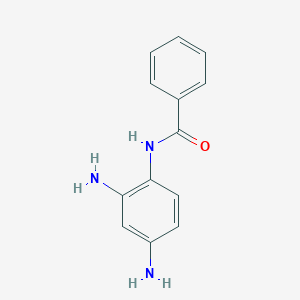

1,4,7-Triazecane, also known as 1,4,7-Triazacyclononane, is a type of aza-crown ether . It is used for research and development purposes . The molecular formula of 1,4,7-Triazecane is C7H17N3 and it has a molecular weight of 143.23 .

Molecular Structure Analysis

The molecular structure of 1,4,7-Triazecane consists of seven carbon atoms, seventeen hydrogen atoms, and three nitrogen atoms . The exact structure is not provided in the search results.Scientific Research Applications

Triazole Derivatives and Biological Activities

1,4,7-Triazecane, as part of the triazole class, has significant relevance in scientific research, especially in the development of new drugs and therapeutic agents due to its diverse biological activities. Triazole derivatives, including 1,4,7-Triazecane, have been extensively studied for their potential in treating various diseases and conditions. These compounds show a broad range of biological activities such as anti-inflammatory, antiplatelet, antimicrobial, antitumoral, antiviral properties, and activity against neglected diseases (Ferreira et al., 2013).

Click Chemistry and Drug Discovery

Click chemistry, involving 1,2,3-triazole formation, plays a significant role in drug discovery. This chemistry approach is known for its practical and reliable transformations, contributing greatly to lead finding and development in pharmaceutical research. The triazole products from these reactions are crucial for associating with biological targets, enhancing the development of novel therapeutic agents (Kolb & Sharpless, 2003).

Supramolecular Interactions of Triazoles

The research on 1,2,3-triazoles, including 1,4,7-Triazecane, emphasizes their supramolecular interactions which are key to numerous applications in chemistry. These interactions are vital for understanding complex natural systems and have substantial implications in coordination chemistry and the development of metal complexes for various applications (Schulze & Schubert, 2014).

Physical and Thermal Properties of Triazole Derivatives

Studies have also focused on understanding the physical and thermal properties of triazole derivatives. These investigations are crucial for determining the stability and suitability of these compounds for various pharmaceutical and industrial applications (Trivedi et al., 2015).

Therapeutic Applications

1,4,7-Triazecane, as part of the triazole family, contributes to a wide array of therapeutic applications. These include antifungal, anticancer, antibacterial, antitubercular, antiviral, anti-inflammatory, and analgesic properties, among others. The versatility of triazoles in accommodating various substituents enhances their potential as pharmacologically active compounds (Zhou & Wang, 2012).

Bioisostere in Medicinal Chemistry

The 1,2,3-triazole ring, including variants like 1,4,7-Triazecane, acts as a bioisostere in the synthesis of new active molecules. Its ability to mimic different functional groups makes it a valuable component in designing drug analogs, highlighting its importance in medicinal chemistry (Bonandi et al., 2017).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Never give anything by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .

properties

IUPAC Name |

1,4,7-triazecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3/c1-2-8-4-6-10-7-5-9-3-1/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIURFCAPKNNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

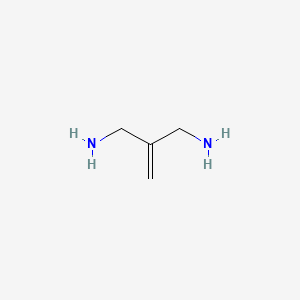

C1CNCCNCCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413102 | |

| Record name | 1,4,7-triazecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,7-Triazecane | |

CAS RN |

56575-49-6 | |

| Record name | 1,4,7-triazecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Imino(phenyl)methyl]aniline](/img/structure/B3053774.png)

![4-[2-(1,3-Benzodioxol-5-ylmethylamino)ethyl]phenol;hydrochloride](/img/structure/B3053785.png)

![2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053791.png)

![Benzene, 1-bromo-4-[(dimethyloxidosulfanylidene)amino]-](/img/structure/B3053794.png)